9-Oxa-2lambda6-thia-6-azaspiro[4.5]decane-2,2-dionehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-oxa-2lambda6-thia-6-azaspiro[45]decane-2,2-dione hydrochloride is a chemical compound with a unique spirocyclic structure It contains oxygen, sulfur, and nitrogen atoms within its ring system, making it an interesting subject for various chemical and biological studies
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-oxa-2lambda6-thia-6-azaspiro[4.5]decane-2,2-dione hydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires specific catalysts and solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and safety. Key steps include the preparation of starting materials, reaction monitoring, and purification of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
9-oxa-2lambda6-thia-6-azaspiro[4.5]decane-2,2-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of sulfur and nitrogen atoms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific temperatures, pressures, and pH levels to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
9-oxa-2lambda6-thia-6-azaspiro[4.5]decane-2,2-dione hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 9-oxa-2lambda6-thia-6-azaspiro[4.5]decane-2,2-dione hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound can modulate biological pathways by binding to these targets, leading to various physiological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-oxa-2lambda6-thia-9-azaspiro[4.5]decane-2,2-dione hydrochloride
- 9-amino-6-oxa-2lambda6-thiaspiro[4.5]decane-2,2-dione hydrochloride
Uniqueness
Compared to similar compounds, 9-oxa-2lambda6-thia-6-azaspiro[4.5]decane-2,2-dione hydrochloride stands out due to its specific spirocyclic structure and the presence of multiple heteroatoms.
Eigenschaften
Molekularformel |
C7H14ClNO3S |
---|---|
Molekulargewicht |
227.71 g/mol |
IUPAC-Name |
9-oxa-2λ6-thia-6-azaspiro[4.5]decane 2,2-dioxide;hydrochloride |
InChI |
InChI=1S/C7H13NO3S.ClH/c9-12(10)4-1-7(6-12)5-11-3-2-8-7;/h8H,1-6H2;1H |
InChI-Schlüssel |
IKSCZLKEWFISNL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CS(=O)(=O)CC12COCCN2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.